4-Chloro-6-methoxy-8-methylquinazoline
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Overview
Description
4-Chloro-6-methoxy-8-methylquinazoline is a quinazoline derivative . Its molecular formula is C10H9ClN2O.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 208.65 .Scientific Research Applications
Anticancer and Apoptosis Inducing Agent
The compound 4-Chloro-6-methoxy-8-methylquinazoline has been studied for its potential as an anticancer agent. A study by Sirisoma et al. (2009) found that a related compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing properties and high efficacy in breast and other cancer models. This compound showed excellent blood-brain barrier penetration, making it a candidate for anticancer clinical trials (Sirisoma et al., 2009).
Tubulin-Polymerization Inhibition
Quinazoline derivatives have been investigated for their role in inhibiting tubulin polymerization, targeting the colchicine site. Wang et al. (2014) synthesized a series of 4-(N-cycloamino)quinazolines that demonstrated significant in vitro cytotoxic activity and substantial inhibition of colchicine binding. These findings suggest potential applications in cancer treatment due to their mechanism of disrupting microtubule formation in cells (Wang et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound and its derivatives have been extensively studied. For instance, Zhao et al. (2017) synthesized a derivative, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, using a method suitable for large-scale production. This study contributes to understanding the synthetic pathways and potential scalability of such compounds (Zhao et al., 2017).
Antimicrobial Activities
The quinoline derivatives, including this compound, have been explored for their antimicrobial properties. A study by Shaikh (2013) synthesized and screened N'-((2-Chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide for antibacterial properties. These compounds showed promise as effective organic compounds with potential antimicrobial applications (Shaikh, 2013).
Proton Sponge Synthesis
Quinoline derivatives have been used in the synthesis of proton sponges. Dyablo et al. (2015) reported the synthesis of a new representative of quinoline proton sponges, indicating potential applications in various chemical processes and studies (Dyablo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-8-methylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLORZLZJKNRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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